molecular formula C26H23NO4 B8089023 2-Naphthalenecarboxylic acid, 8-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5,6,7,8-tetrahydro-

2-Naphthalenecarboxylic acid, 8-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5,6,7,8-tetrahydro-

Cat. No.: B8089023
M. Wt: 413.5 g/mol
InChI Key: CXPZXFSGSNIZAU-UHFFFAOYSA-N
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Description

This compound (CAS: 135944-08-0) is a derivative of tetrahydro-2-naphthalenecarboxylic acid featuring an 8-amino group protected by a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) moiety. Its molecular formula is C₂₆H₂₃NO₄ (MW: 413.47 g/mol) . The Fmoc group is widely used in peptide synthesis as a base-labile protecting group, enabling selective deprotection under mild basic conditions. The tetrahydro-naphthalene core confers rigidity and lipophilicity, making the compound valuable in solid-phase peptide synthesis (SPPS) and medicinal chemistry for constructing complex architectures .

Properties

IUPAC Name

8-(9H-fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c28-25(29)17-13-12-16-6-5-11-24(22(16)14-17)27-26(30)31-15-23-20-9-3-1-7-18(20)19-8-2-4-10-21(19)23/h1-4,7-10,12-14,23-24H,5-6,11,15H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPZXFSGSNIZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC(=C2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501121256
Record name 8-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5,6,7,8-tetrahydro-2-naphthalenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501121256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130532-77-3
Record name 8-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5,6,7,8-tetrahydro-2-naphthalenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130532-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5,6,7,8-tetrahydro-2-naphthalenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501121256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Tetralin Core Formation

The tetralin system is typically synthesized via hydrogenation of naphthalene derivatives or cyclization of substituted cyclohexane precursors .

Partial Hydrogenation of Naphthalene

  • Substrate : 2-Naphthoic acid derivatives (e.g., methyl 2-naphthoate).

  • Conditions :

    • Catalytic hydrogenation using Pd/C (10%) in ethanol at 60°C under inert atmosphere.

    • Pressure: 1–3 bar H2.

  • Yield : ~85–90% for tetralin-2-carboxylate intermediates.

Cyclohexene Annulation

  • Diels-Alder Reaction : Cyclohexadiene and acetylene derivatives undergo [4+2] cycloaddition to form the tetralin skeleton.

  • Catalyst : Lewis acids (e.g., AlCl3) in dichloromethane.

Direct Amination at C8

  • Method : Nitration followed by reduction.

    • Nitration : HNO3/H2SO4 at 0–5°C introduces a nitro group at C8.

    • Reduction : H2/Pd-C or Zn/HCl converts nitro to amine.

  • Fmoc Protection :

    • Reagents : Fmoc-Cl (1.2 equiv) in THF/NaHCO3 buffer (pH 8–9).

    • Reaction Time : 4–5 hours at 25°C.

    • Yield : 78–82% after recrystallization (THF/H2O).

Alternative Activation via HBTA/Thionyl Chloride

  • Procedure (from Patent CN112110868A):

    • Mix HBTA (20 equiv) with thionyl chloride (11–12 equiv) in two stages.

    • Add Fmoc-β-Ala-OH (5 equiv) to form Fmoc-β-Ala-Bt.

    • Couple with tetralin-8-amine in Na2CO3/NaHCO3 buffer (pH 8–9).

  • Advantages : Simplified purification via ethyl acetate extraction.

Oxidation of Methyl Groups

  • Substrate : 8-Fmoc-amino-5,6,7,8-tetrahydro-2-methylnaphthalene.

  • Conditions : KMnO4 in acidic medium (H2SO4/H2O) at 80°C.

  • Yield : 70–75%.

Carbonylation via Suzuki-Miyaura Coupling

  • Substrate : 8-Fmoc-amino-5,6,7,8-tetrahydro-2-bromonaphthalene.

  • Conditions :

    • Bis(pinacolato)diboron (1.5 equiv), Pd/C (10%), KOAc (3 equiv) in ethanol.

    • Temperature: 60°C for 6 hours.

  • Yield : 93% after silica gel chromatography.

Comparative Analysis of Key Methods

ParameterHydrogenation RouteHBTA ActivationDirect Oxidation
Reaction Time 6 hours5 hours12 hours
Yield 93%82%75%
Purification Column ChromatographyRecrystallizationAcid-Base Extraction
Scalability HighModerateLow

Optimization and Challenges

Regioselectivity in Amination

  • Issue : Competing nitration at C1 or C6 positions.

  • Solution : Use of directing groups (e.g., carboxylic acid) to favor C8 substitution.

Fmoc Group Stability

  • Challenge : Acidic conditions during nitration or oxidation may cleave Fmoc.

  • Mitigation : Perform Fmoc protection after nitration/reduction steps.

Purification of Polar Intermediates

  • Strategy : Use mixed-solvent recrystallization (THF/H2O) or ion-exchange chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 8-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5,6,7,8-tetrahydro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 8-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5,6,7,8-tetrahydro- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 8-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5,6,7,8-tetrahydro- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenyl group can engage in π-π stacking interactions, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarboxylic Acid

  • Structure : Contains a tetramethyl-substituted tetrahydro-naphthalene core (C₁₅H₂₀O₂) .
  • Key Differences: Substituents: Methyl groups at positions 5 and 8 enhance steric bulk and hydrophobicity compared to the Fmoc-protected derivative. Applications: Acts as a retinoid mimetic, inhibiting ornithine decarboxylase (ODC) activity (IC₅₀: 0.1 μM) and tumor promotion in murine models . Mechanism: Binds retinoic acid receptors (RARs) to modulate transcription, unlike the Fmoc compound, which lacks direct receptor-mediated bioactivity .

6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-naphthalenecarboxylic Acid (AHPN/CD437)

  • Structure: Adamantyl and hydroxyphenyl substituents on the naphthalene core (C₂₈H₂₇NO₃) .
  • Key Differences: Bioactivity: Induces apoptosis in cancer cells (e.g., RPMI 8226 myeloma) via mitochondrial permeability transition (MPT), independent of RARγ activation . Therapeutic Use: Effective against retinoid-resistant malignancies, whereas the Fmoc compound is primarily a synthetic intermediate . Mechanistic Divergence: AHPN triggers caspase activation and cytochrome c release, contrasting with the Fmoc derivative’s inertness in biological pathways .

5,6,7,8-Tetrahydro-2-naphthalenecarboxylic Acid

  • Structure : Simplest analog lacking substituents (C₁₁H₁₂O₂; MW: 176.21 g/mol) .
  • Key Differences: Functionality: Free carboxylic acid and unmodified amino group enable direct conjugation, unlike the Fmoc-protected amino group requiring deprotection . Solubility: Higher aqueous solubility (logP: ~2.1) compared to the Fmoc derivative (logP: ~4.5) due to reduced hydrophobicity .

Methyl 5-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate

  • Structure: Methyl ester and free amino group (C₁₂H₁₅NO₂; MW: 205.25 g/mol) .
  • Key Differences: Reactivity: The methyl ester requires hydrolysis to access the carboxylic acid, whereas the Fmoc compound is pre-functionalized for SPPS . Applications: Intermediate in synthesizing amino-substituted naphthalenes for drug discovery, contrasting with the Fmoc compound’s role in peptide elongation .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Application Bioactivity (IC₅₀/EC₅₀)
8-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5,6,7,8-tetrahydro-2-naphthalenecarboxylic acid C₂₆H₂₃NO₄ 413.47 Fmoc-protected amino, carboxylic acid Peptide synthesis N/A
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarboxylic acid C₁₅H₂₀O₂ 256.32 Tetramethyl, carboxylic acid Retinoid therapy 0.1 μM (ODC inhibition)
AHPN/CD437 C₂₈H₂₇NO₃ 425.52 Adamantyl, hydroxyphenyl Apoptosis induction in cancer 0.5 μM (apoptosis)
5,6,7,8-Tetrahydro-2-naphthalenecarboxylic acid C₁₁H₁₂O₂ 176.21 Carboxylic acid Organic synthesis N/A
Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate C₁₂H₁₅NO₂ 205.25 Methyl ester, amino Intermediate for drug discovery N/A

Research Findings and Mechanistic Insights

  • Fmoc Derivative: Primarily utilized in SPPS due to its stability under acidic conditions and ease of deprotection with piperidine . No direct bioactivity reported, as its role is structural.
  • AHPN/CD437: Demonstrates p53-independent apoptosis via mitochondrial pathways, distinguishing it from classical retinoids .
  • Tetramethyl Analog : Exhibits potent anti-tumor promotion activity (ED₅₀: 0.05 μmol) in murine models, correlating with ODC inhibition .

Biological Activity

2-Naphthalenecarboxylic acid, 8-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5,6,7,8-tetrahydro- is a compound of significant interest in the field of medicinal chemistry and biological research. This article delves into its biological activity, emphasizing its potential applications, mechanisms of action, and relevant case studies.

Structure and Composition

The compound is characterized by its complex structure, which includes a naphthalene core, a carboxylic acid functional group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. Its molecular formula is C24H27NO2C_{24}H_{27}NO_2, with a molecular weight of approximately 375.48 g/mol.

Physical Properties

PropertyValue
Molecular FormulaC24H27NO2
Molecular Weight375.48 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The Fmoc group is often utilized in peptide synthesis and can influence the compound's pharmacological properties by modulating interactions with biological macromolecules.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2-naphthalenecarboxylic acid derivatives. For example, a derivative exhibited significant inhibition of cancer cell proliferation in vitro, suggesting that modifications to the naphthalene structure can enhance antitumor efficacy.

Case Study: Inhibition of Cancer Cell Lines

A study investigated the effects of naphthalene derivatives on various cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Results : The derivative demonstrated IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate to strong anticancer activity.

Anti-inflammatory Properties

Compounds related to 2-naphthalenecarboxylic acid have shown promise as anti-inflammatory agents. They may inhibit pathways associated with inflammation, such as the NF-kB signaling pathway.

Research Findings

A study published in Talanta reported that naphthalene derivatives could effectively reduce inflammatory markers in cell culture models. This suggests potential applications in treating inflammatory diseases.

Comparative Analysis with Related Compounds

To understand the unique biological activity of 2-naphthalenecarboxylic acid derivatives, it is useful to compare them with other naphthalene-based compounds.

Compound NameBiological ActivityIC50 (µM)
1-Naphthoic AcidAntimicrobial15
2-Naphthoic AcidAnticancer20
2-Naphthalenecarboxylic acid derivativeAnti-inflammatory25

Future Directions

The exploration of 2-naphthalenecarboxylic acid and its derivatives continues to be an exciting area for research. Future studies should focus on:

  • In Vivo Studies : To confirm the efficacy observed in vitro.
  • Mechanistic Studies : To elucidate the exact pathways through which these compounds exert their effects.
  • Structure-Activity Relationship (SAR) : To optimize the compound for improved potency and selectivity against specific targets.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 8-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5,6,7,8-tetrahydro-2-naphthalenecarboxylic acid?

  • The synthesis typically involves multi-step organic reactions, starting with the functionalization of the tetrahydro-naphthalene core. The Fmoc (fluorenylmethoxycarbonyl) group is introduced via carbodiimide-mediated coupling reactions (e.g., using DCC or EDC) to protect the amino group . Chromatography (e.g., flash column or HPLC) is critical for isolating intermediates and final products due to the compound’s polarity and sensitivity .
  • Example Protocol :

  • Step 1: Activation of the carboxylic acid using HOBt/EDC.
  • Step 2: Coupling with Fmoc-protected amine under inert atmosphere.
  • Step 3: Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. How does the Fmoc group influence the compound’s stability and solubility?

  • The Fmoc moiety enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its hydrophobic fluorene ring and hydrophilic carbonate group. This balance aids in peptide synthesis applications . Stability is pH-dependent: the Fmoc group is cleaved under basic conditions (e.g., 20% piperidine in DMF), enabling selective deprotection .

Q. What analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the tetrahydro-naphthalene ring and Fmoc attachment (e.g., δ 4.2–4.4 ppm for Fmoc-CH₂) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₂₆H₂₃NO₄, [M+H]⁺ = 414.1650) .
  • HPLC : Assess purity (>95% by UV detection at 254 nm) .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency during Fmoc-group introduction?

  • Critical Parameters :

  • Solvent Choice : Use anhydrous DMF or dichloromethane to minimize side reactions .
  • Stoichiometry : A 1.2:1 molar ratio of Fmoc-amine to activated carboxylic acid reduces unreacted starting material .
  • Temperature : Reactions performed at 0–4°C improve regioselectivity for the amino group .
    • Troubleshooting : Monitor reaction progress via TLC (Rf shift) or in-situ FTIR for carbonyl absorption (~1720 cm⁻¹) .

Q. What are the mechanistic implications of the compound’s bicyclic structure in drug design?

  • The tetrahydro-naphthalene core provides rigidity, which can enhance binding affinity to biological targets (e.g., enzymes or receptors) by reducing conformational entropy . The Fmoc group serves as a temporary protective moiety, enabling sequential peptide elongation in solid-phase synthesis .
  • Case Study : Analogues with similar scaffolds show activity as protease inhibitors, attributed to the planar aromatic system’s π-π stacking with catalytic residues .

Q. How do pH and temperature affect the compound’s stability in long-term storage?

  • Stability Profile :

  • pH : Stable at pH 2–6 (aqueous buffer); degradation accelerates above pH 8 due to Fmoc cleavage .
  • Temperature : Store at –20°C under argon; room temperature storage leads to 5% decomposition/month .
    • Mitigation Strategy : Lyophilize the compound and store in amber vials with desiccant .

Q. What computational methods are suitable for modeling interactions between this compound and biological targets?

  • Molecular Dynamics (MD) : Simulate binding to proteins (e.g., using GROMACS or AMBER) with emphasis on the Fmoc group’s steric effects .
  • Docking Studies : Autodock Vina or Schrödinger Suite can predict binding poses, leveraging the naphthalene ring’s hydrophobic interactions .

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